1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms an intermediate, which is then cyclized to produce the desired pyrimidoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidoquinoline derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s trimethoxyphenyl group is known to enhance its binding affinity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with a phenylchromenylidene group instead of a trimethoxyphenyl group.
3,4,5-trimethoxycinnamic acid: Contains the trimethoxyphenyl group but lacks the pyrimidoquinoline core.
Uniqueness
1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its combination of the trimethoxyphenyl group and the pyrimidoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C22H25N3O6/c1-24-20-18(21(27)25(2)22(24)28)16(17-12(23-20)7-6-8-13(17)26)11-9-14(29-3)19(31-5)15(10-11)30-4/h9-10,16,23H,6-8H2,1-5H3 |
InChI Key |
HYHZGDXGNGITDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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